Tenacissoside I

Non-small cell lung cancer C21 steroids Cytotoxicity assay

Tenacissoside I is a high-purity (≥98%) C21 steroidal glycoside from Marsdenia tenacissima, uniquely differentiated from congeneric Tenacissoside G & H by its 9.4% oral bioavailability, P53/EGFR pathway targeting, and 3.0-4.8-fold greater NSCLC cytotoxicity than the aglycone Tenacigenin A. This compound is ideal for NSCLC SAR studies, MDR reversal research (ABCB1/PRMT1/EGFR), and P53-mediated apoptosis investigation. Its low oral BA (9.4%) makes it a compelling candidate for formulation development to improve systemic exposure, supported by validated UPLC-MS/MS bioanalytical methods.

Molecular Formula C44H62O14
Molecular Weight 815.0 g/mol
Cat. No. B1159587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenacissoside I
Molecular FormulaC44H62O14
Molecular Weight815.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O
InChIInChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1
InChIKeyHXIHLBDNTFYMIC-ROIFRVDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tenacissoside I Sourcing Guide for Researchers: Basic Profile, Natural Origin, and Analytical Identity


Tenacissoside I (CAS: 191729-44-9) is a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima (Roxb.) Wight et Arn (family Asclepiadaceae), where it is detected at relatively high levels compared to other congeneric steroids [1]. The compound has a molecular formula of C44H62O14 and a molecular weight of approximately 814.95 g/mol [2]. As a member of the tenacissoside subclass of C21 steroidal saponins, Tenacissoside I is structurally characterized by a polyhydroxypregnane aglycone core linked to a specific oligosaccharide chain, which differentiates it from other co-occurring tenacissosides such as Tenacissoside G and Tenacissoside H primarily through variations in the glycosidic substitution pattern and the presence or absence of specific acyl groups [1]. Tenacissoside I is soluble in organic solvents including DMSO, methanol, and ethanol, and is typically supplied as a white powder with a purity of ≥98% as determined by HPLC [2].

Why Researchers Cannot Substitute Tenacissoside I with Tenacissoside G or H: Pharmacokinetic and Target Engagement Differences


The tenacissoside family members (G, H, and I) exhibit drastic differences in oral bioavailability and in vivo exposure profiles, rendering them non-interchangeable for studies requiring systemic delivery [1]. In a direct comparative pharmacokinetic study in rats, the oral bioavailability of Tenacissoside I was only 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H, representing a nearly tenfold difference between the lowest and highest [1]. Furthermore, these compounds engage distinct molecular targets in complex disease models: network pharmacology and multi-omics analyses in hepatocellular carcinoma revealed that Tenacissoside I, H, and G target P53, JAK1, and Hif1α, respectively, leading to divergent downstream therapeutic effects [2]. In EGFR-targeted assays, Tenacissoside I demonstrated the most potent growth inhibition among the three compounds in EGFR-high expressing cancer cell lines [3]. These data collectively demonstrate that generic substitution within the class is scientifically unsound and will compromise experimental reproducibility and translational validity.

Tenacissoside I: Quantified Differential Performance Against In-Class Analogs and Chemotype Benchmarks


Direct Cytotoxicity Comparison Against Three NSCLC Lines: Tenacissoside I Demonstrates 3.0- to 4.8-Fold Greater Potency than Tenacigenin A

In a head-to-head cytotoxic evaluation of isolated C21 steroids from M. tenacissima, Tenacissoside I exhibited significantly greater potency than the aglycone Tenacigenin A across three distinct non-small cell lung cancer (NSCLC) cell lines .

Non-small cell lung cancer C21 steroids Cytotoxicity assay

Comparative Oral Bioavailability in Rats: Tenacissoside I's 9.4% BA vs. 89.8% for Tenacissoside H Informs Route of Administration Selection

A validated UPLC-MS/MS method was used to compare the pharmacokinetic profiles of Tenacissoside G, H, and I in rats following both oral (5 mg/kg) and intravenous (1 mg/kg) administration, revealing stark differences in systemic exposure [1].

Pharmacokinetics Bioavailability In vivo studies

Multidrug Resistance Reversal: Tenacissoside I Sensitizes ABCB1-Overexpressing Cells to Paclitaxel in Xenograft Models

Tenacissoside I (TI) was shown to reverse multidrug resistance in ABCB1-overexpressing cancer cells through a PRMT1/EGFR methylation-dependent mechanism, an effect validated in vivo [1]. While Tenacissoside G is also reported to reverse MDR via P-gp inhibition, the mechanism and target engagement profile differ .

Multidrug resistance ABCB1 EGFR methylation

EGFR-Dependent Growth Inhibition: Tenacissoside I Shows Superior Potency Among Tenacissosides in EGFR-High Cell Lines

In a study employing EGFR cell membrane chromatography coupled with MTT assays, a fraction containing Tenacissoside G, H, and I (collectively termed TS) inhibited growth of EGFR-high expressing cell lines in a dose-dependent manner (5-50 µmol/L), with Tenacissoside I noted as the most potent component [1].

EGFR Cell membrane chromatography Molecular docking

Distinct Target Engagement in Hepatocellular Carcinoma: Tenacissoside I Targets P53 While Analogs Hit JAK1 and HIF1α

A multi-omics and network pharmacology study in an H22 HCC-bearing mouse model identified Tenacissoside I, H, and G as the key active constituents of M. tenacissima extract, but with distinct, non-overlapping primary targets [1].

Hepatocellular carcinoma Network pharmacology Multi-omics

Metabolic Stability in Human Liver Microsomes: Hydroxylation is the Shared Major Pathway for Tenacissoside I and H

An in vitro metabolism study using human liver microsomes revealed that hydroxylation reactions constitute the major metabolic pathway for both Tenacissoside I and Tenacissoside H, in contrast to Tenacigenin B, which undergoes dehydrogenation [1].

Drug metabolism Human liver microsomes C21 steroids

Tenacissoside I: High-Confidence Research Applications Based on Validated Differentiation Evidence


Non-Small Cell Lung Cancer (NSCLC) Drug Discovery and Mechanism Studies

Based on the direct comparative cytotoxicity data showing 3.0- to 4.8-fold greater potency than the aglycone Tenacigenin A across three NSCLC cell lines (NCI-H292, NCI-H460, NCI-H1975) , Tenacissoside I is a preferred chemical probe for NSCLC-focused research. Its glycosidic structure confers enhanced activity compared to the simpler aglycone, making it suitable for structure-activity relationship (SAR) studies and as a lead compound for developing novel anti-lung cancer agents .

Investigating and Reversing ABCB1-Mediated Multidrug Resistance in Oncology

Tenacissoside I has been validated in xenograft models to reverse multidrug resistance (MDR) in ABCB1-overexpressing cancer cells via inhibition of the PRMT1/EGFR methylation axis, without detectable toxicity [1]. This provides a strong rationale for its use as an MDR modulator in combination chemotherapy studies, particularly in colorectal and other cancers where ABCB1 overexpression limits paclitaxel or doxorubicin efficacy [1].

P53-Dependent Apoptosis Studies in Hepatocellular Carcinoma

Multi-omics evidence from an H22 HCC-bearing mouse model demonstrates that Tenacissoside I specifically promotes apoptosis via targeting P53, a mechanism distinct from Tenacissoside H (JAK1) and Tenacissoside G (Hif1α) [2]. Researchers investigating P53-mediated tumor suppression pathways in liver cancer should select Tenacissoside I over other tenacissosides to ensure target-specific pathway engagement [2].

Pharmacokinetic and Formulation Development Studies Requiring Parenteral Delivery

The low oral bioavailability of Tenacissoside I (9.4% in rats) [3] makes it a compelling candidate for formulation development studies aimed at improving systemic exposure, such as nanoparticle encapsulation, liposomal delivery, or prodrug strategies. Its well-characterized UPLC-MS/MS quantification method [3] supports robust bioanalytical workflows, and its distinct PK profile relative to Tenacissoside H (89.8% oral BA) allows for clear differentiation in comparative absorption studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenacissoside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.